Cas no 1261608-07-4 (5-(Perfluorophenyl)nicotinaldehyde)

5-(Perfluorophenyl)nicotinaldehyde 化学的及び物理的性質
名前と識別子
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- 5-(Perfluorophenyl)nicotinaldehyde
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- インチ: 1S/C12H4F5NO/c13-8-7(6-1-5(4-19)2-18-3-6)9(14)11(16)12(17)10(8)15/h1-4H
- InChIKey: AFIULRYQXQYXNK-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C(=C(C=1C1C=NC=C(C=O)C=1)F)F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 315
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 30
5-(Perfluorophenyl)nicotinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024007710-500mg |
5-(Perfluorophenyl)nicotinaldehyde |
1261608-07-4 | 97% | 500mg |
$1038.80 | 2023-09-03 | |
Alichem | A024007710-1g |
5-(Perfluorophenyl)nicotinaldehyde |
1261608-07-4 | 97% | 1g |
$1730.40 | 2023-09-03 | |
Alichem | A024007710-250mg |
5-(Perfluorophenyl)nicotinaldehyde |
1261608-07-4 | 97% | 250mg |
$686.80 | 2023-09-03 |
5-(Perfluorophenyl)nicotinaldehyde 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
5-(Perfluorophenyl)nicotinaldehydeに関する追加情報
Comprehensive Overview of 5-(Perfluorophenyl)nicotinaldehyde (CAS No. 1261608-07-4): Properties, Applications, and Industry Insights
5-(Perfluorophenyl)nicotinaldehyde (CAS No. 1261608-07-4) is a specialized fluorinated organic compound that has garnered significant attention in pharmaceutical and materials science research. This perfluorinated aromatic aldehyde is characterized by its unique molecular structure, combining a nicotinaldehyde core with a perfluorophenyl substituent. The presence of fluorine atoms imparts exceptional chemical stability and lipophilicity, making it a valuable intermediate in the synthesis of advanced materials and bioactive molecules.
In recent years, the demand for fluorinated building blocks like 5-(Perfluorophenyl)nicotinaldehyde has surged due to their applications in drug discovery. Researchers frequently search for "fluorinated aldehydes in medicinal chemistry" or "nicotinaldehyde derivatives for drug design," reflecting the compound's relevance in developing protease inhibitors and kinase modulators. Its electron-withdrawing perfluorophenyl group enhances binding affinity in target interactions, a feature highly sought after in structure-activity relationship (SAR) studies.
The compound's role extends beyond pharmaceuticals. Materials scientists exploring "high-performance fluoropolymers" or "organic electronics intermediates" often investigate CAS 1261608-07-4 as a precursor for conductive polymers and liquid crystal displays (LCDs). The fluorine-rich structure contributes to thermal stability and dielectric properties, addressing industry needs for heat-resistant coatings and flexible electronics components.
Synthetic methodologies for 5-(Perfluorophenyl)nicotinaldehyde frequently appear in discussions about "palladium-catalyzed cross-coupling reactions" and "regioselective aromatic fluorination." Recent publications highlight innovative approaches using microwave-assisted synthesis to improve yield—a response to the growing focus on "green chemistry optimization" in organic synthesis. These advancements align with sustainable chemistry trends, reducing reaction times and energy consumption.
Analytical characterization of this compound involves advanced techniques like 19F NMR spectroscopy and high-resolution mass spectrometry (HRMS), topics frequently queried by analytical chemists. The distinct 19F NMR chemical shift pattern of the perfluorophenyl moiety serves as a diagnostic tool for reaction monitoring, while LC-MS methods verify purity for pharmaceutical-grade applications.
Storage and handling recommendations for 5-(Perfluorophenyl)nicotinaldehyde emphasize protection from moisture due to the aldehyde group's reactivity. This aligns with laboratory safety searches for "handling air-sensitive aldehydes" and "storing fluorinated compounds." Suppliers typically provide the compound as a crystalline solid under inert atmosphere, with purity levels exceeding 97% for research applications.
Market analyses indicate rising demand for CAS 1261608-07-4 in Asia-Pacific research hubs, driven by increased investment in small-molecule drug discovery. Patent literature reveals its incorporation in EGFR inhibitor scaffolds and BTK signaling modulators, connecting to trending searches in oncology research. The compound's multi-fluorine signature also enables its use as a 19F MRI contrast agent probe, an emerging application in biomedical imaging.
Regulatory status varies by region, but 5-(Perfluorophenyl)nicotinaldehyde generally falls under standard laboratory chemical classifications. Researchers should consult "REACH compliance for fluorochemicals" guidelines, a frequently searched topic in European markets. Unlike some polyfluorinated substances, this monomeric aldehyde demonstrates favorable environmental persistence profiles in current ecotoxicological models.
Future research directions may explore the compound's potential in click chemistry applications, particularly in "bioorthogonal labeling strategies"—a hot topic in chemical biology. The aldehyde functionality allows for Schiff base formation with amines, while the perfluoroarene segment enables unique arene-fluoroarene interactions in supramolecular chemistry. These dual reactivities position it as a versatile tool for molecular probe development.
For synthetic chemists troubleshooting "low-yielding fluorination reactions," 5-(Perfluorophenyl)nicotinaldehyde serves as an instructive case study in electronic effects and steric control. Recent computational chemistry studies modeling its frontier molecular orbitals provide insights into its reactivity patterns, addressing common queries about "predicting aldehyde reactivity" in complex systems.
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